L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester
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Overview
Description
VAL CNU is a chemical compound with the molecular formula C9H16ClN3O4 It contains a variety of functional groups, including ester, urea, and N-nitroso groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VAL CNU involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ester group: This can be achieved through the esterification of an appropriate carboxylic acid with an alcohol under acidic conditions.
Introduction of the urea group: This step involves the reaction of an amine with an isocyanate to form the urea linkage.
Formation of the N-nitroso group: This can be done by reacting an amine with nitrous acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of VAL CNU would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
VAL CNU undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction of VAL CNU can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
VAL CNU has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of VAL CNU involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
VAL CNU: shares similarities with other compounds containing ester, urea, and N-nitroso groups.
Similar compounds: include those with similar functional groups and molecular structures, such as certain pharmaceuticals and specialty chemicals.
Uniqueness
What sets VAL CNU apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94790-30-4 |
---|---|
Molecular Formula |
C9H16ClN3O4 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C9H16ClN3O4/c1-6(2)7(8(14)17-3)11-9(15)13(12-16)5-4-10/h6-7H,4-5H2,1-3H3,(H,11,15)/t7-/m0/s1 |
InChI Key |
ZQLJHLWKLMTODY-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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